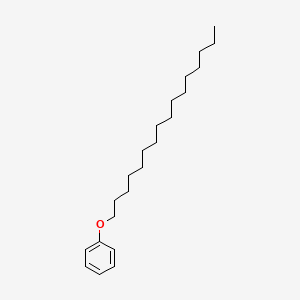
Benzene, (hexadecyloxy)-
Cat. No. B8783090
Key on ui cas rn:
35021-70-6
M. Wt: 318.5 g/mol
InChI Key: FQKWHGOHXVHGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05274148
Procedure details


A 1-liter three necked round bottom flask was charged with 100 grams (0.33 moles) of 1-bromohexadecane, 92.5 grams (0.99 moles) of phenol, 55.2 grams (0.99 moles) of potassium hydroxide, 10 grams of tetra-n-butylammonium bromide, 167 ml of toluene, and 167 ml of water. The flask was fitted with a mechanical stirrer, nitrogen inlet, condenser, thermometer and heating mantle. The reaction mixture was heated to reflux at about 92° C., under a nitrogen purge for 16 hours with constant agitation. After 16 hours, the mixture was cooled and transferred to a separatory funnel where the aqueous layer was removed and the upper toluene layer was washed three times with 200 ml 0.5N NAOH and three times with 200 ml deionized water. The toluene was removed under reduced pressure leaving 102.6 grams (98% yield) of n-hexadecyl phenyl ether. Analysis by gas chromatography showed that the product was 98.3% pure.
[Compound]
Name
three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].[C:18]1([OH:24])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[OH-].[K+].C1(C)C=CC=CC=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:18]1([O:24][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:2.3,5.6|
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
92.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
55.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
167 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
167 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a mechanical stirrer, nitrogen inlet, condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
thermometer and heating mantle
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purge for 16 hours with constant agitation
|
|
Duration
|
16 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
where the aqueous layer was removed
|
WASH
|
Type
|
WASH
|
|
Details
|
the upper toluene layer was washed three times with 200 ml 0.5N NAOH and three times with 200 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene was removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)OCCCCCCCCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 102.6 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

